molecular formula C20H18N4O2 B11127588 3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide

3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11127588
M. Wt: 346.4 g/mol
InChI Key: NUZRFMGKCKGOQS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an indole moiety, and a pyrazole carboxamide group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Coupling with Indole Derivative: The final step involves coupling the pyrazole derivative with an indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to its analogs, This compound may exhibit unique properties due to the presence of the carboxamide group, which can influence its binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(1-methylindol-5-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-24-10-9-14-11-15(5-8-18(14)24)22-20(25)17-12-21-23-19(17)13-3-6-16(26-2)7-4-13/h3-12H,1-2H3,(H,21,23)(H,22,25)

InChI Key

NUZRFMGKCKGOQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)C3=C(NN=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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